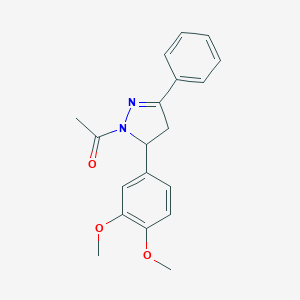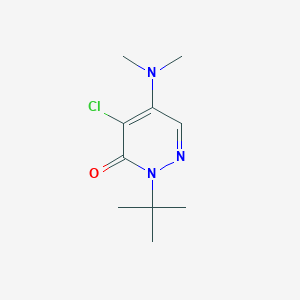
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone, also known as Pyridone 6, is a synthetic chemical compound that has been widely used in scientific research. It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. Pyridone 6 has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mechanism of Action
The mechanism of action of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is based on its ability to interact with ROS and other reactive species. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 contains a dimethylamino group that acts as an electron donor, allowing it to react with ROS and other oxidants. This reaction results in the formation of a fluorescent product that can be easily detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer treatment. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and has potential applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of selectivity for ROS detection. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is also highly stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 in scientific research. One potential direction is the development of new fluorescent probes based on 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 that can detect other reactive species, such as nitric oxide and peroxynitrite. Another direction is the development of new drugs based on 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 that can target specific diseases or cellular processes. Additionally, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 could be used in combination with other compounds to enhance its therapeutic effects and reduce its potential toxicity. Overall, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has great potential for use in scientific research and has already contributed significantly to our understanding of cellular processes and disease mechanisms.
Scientific Research Applications
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been used in a wide range of scientific research applications. One of the primary uses of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has been shown to selectively detect hydrogen peroxide and superoxide anions, which are important indicators of oxidative stress in cells. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
Product Name |
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone |
|---|---|
Molecular Formula |
C10H16ClN3O |
Molecular Weight |
229.71 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-5-(dimethylamino)pyridazin-3-one |
InChI |
InChI=1S/C10H16ClN3O/c1-10(2,3)14-9(15)8(11)7(6-12-14)13(4)5/h6H,1-5H3 |
InChI Key |
VMOLYJHTUODGPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)
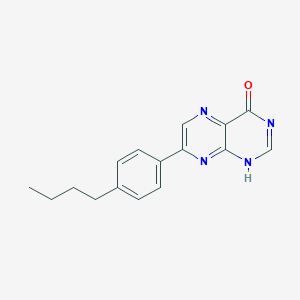
![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
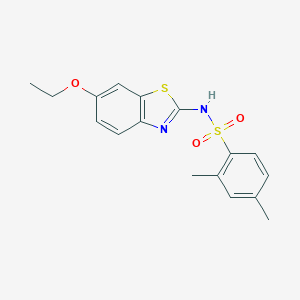
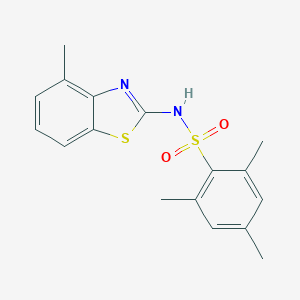


![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)

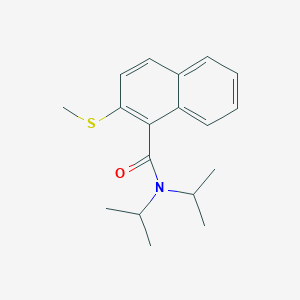

![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
